molecular formula C10H17NO B083146 2-Bornanone oxime CAS No. 13559-66-5

2-Bornanone oxime

Cat. No.: B083146
CAS No.: 13559-66-5
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-DHZHZOJOSA-N
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Description

2-Bornanone oxime, also known as camphor oxime, is an organic compound with the molecular formula C10H17NO. It is derived from camphor, a bicyclic monoterpene ketone. The compound is characterized by the presence of an oxime functional group, which is formed by the reaction of camphor with hydroxylamine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bornanone oxime can be synthesized through the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the camphor being dissolved in an appropriate solvent like ethanol or methanol. The hydroxylamine hydrochloride is then added, followed by the base, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to achieve high yields and purity by controlling parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bornanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Bornanone oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound derivatives are explored for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-bornanone oxime involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate-ester bond and restoration of enzyme activity.

Comparison with Similar Compounds

2-Bornanone oxime can be compared with other similar compounds, such as:

    Camphor oxime: A stereoisomer of this compound with similar chemical properties.

    2-Camphanone oxime: Another oxime derivative of camphor with distinct stereochemistry.

    DL-Camphor oxime: A racemic mixture of camphor oxime isomers.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the oxime functional group, which imparts distinct reactivity and biological activity compared to other camphor derivatives.

Properties

IUPAC Name

(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OVFDEGGJFJECAT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/O)/C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220090
Record name (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Molecular Weight

167.25 g/mol
Source PubChem
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CAS No.

37939-80-3, 13559-66-5, 18674-50-5, 36065-15-3, 2792-42-9
Record name (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Record name Camphoroxime
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Record name (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
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Record name (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
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Record name 2-Bornanone oxime
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Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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